molecular formula C18H16N4O5S B2822483 N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide CAS No. 903352-98-7

N-(3-(6-ethoxypyridazin-3-yl)phenyl)-4-nitrobenzenesulfonamide

Cat. No. B2822483
CAS RN: 903352-98-7
M. Wt: 400.41
InChI Key: SLHZBNBPEKCGKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives . The direct treatment of different amines with methyl cyanoacetate without solvent at room temperature afforded the target N-substituted cyanoacetamide compounds .


Chemical Reactions Analysis

The chemical reactivity and reactions of similar compounds have been used to obtain biologically active novel heterocyclic moieties . They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Scientific Research Applications

Synthesis and Chemical Structure Analysis

  • N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS) is a novel compound derived from 2,5-dimethyl-4-nitroaniline and 4-methylbenzene-1-sulfonyl chloride. It has been characterized using SCXRD studies and spectroscopic tools, revealing its structure and molecular interactions in crystal state. Computational methods corroborated these findings, aligning with experimental data (Murthy et al., 2018).

Application in Medicinal Chemistry

  • In the field of medicinal chemistry, a series of N-substituted benzene sulfonamide derivatives have been synthesized and evaluated for their diuretic, antihypertensive, and anti-diabetic potential in rats. One compound, N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide, showed potent activity (Rahman et al., 2014).

Biochemical Research and Drug Discovery

  • Sulfonamide derivatives have been explored for their potential in inhibiting bacterial biofilms, with some synthesized molecules exhibiting effective action against Escherichia coli and Bacillus subtilis. These findings have implications for developing new antimicrobial agents (Abbasi et al., 2020).

Antitumor Activity

  • Certain N-alkyl/N-aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides have shown antitumor activity against human tumor cell lines, including ovarian and lung adenocarcinomas. These compounds have been shown to induce apoptosis and cell cycle arrest, suggesting their potential as cancer therapeutics (Abbassi et al., 2014).

properties

IUPAC Name

N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O5S/c1-2-27-18-11-10-17(19-20-18)13-4-3-5-14(12-13)21-28(25,26)16-8-6-15(7-9-16)22(23)24/h3-12,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHZBNBPEKCGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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